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Carboxyethyllysine -

Carboxyethyllysine

Catalog Number: EVT-1596708
CAS Number:
Molecular Formula: C9H18N2O4
Molecular Weight: 218.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carboxyethyllysine is an advanced glycation end product, primarily formed through the reaction between lysine residues in proteins and reactive carbonyl species. It is closely related to other glycation products, such as carboxymethyllysine, and has garnered attention for its potential implications in various diseases, particularly those related to oxidative stress and inflammation. Carboxyethyllysine is often used as a biomarker for assessing the extent of glycation in proteins and can provide insights into metabolic disorders, cardiovascular diseases, and aging processes.

Source

Carboxyethyllysine is generated during the Maillard reaction, which occurs when reducing sugars react with amino acids. This process can happen during food processing and cooking, leading to the formation of various advanced glycation end products. Additionally, carboxyethyllysine can be found in biological samples, such as blood and tissues, where it serves as an indicator of glycation levels in proteins over time.

Classification

Carboxyethyllysine falls under the category of advanced glycation end products (AGEs), which are complex compounds formed when reducing sugars react with amino acids or proteins. These compounds are classified based on their structure and the specific amino acids involved in their formation. Carboxyethyllysine specifically arises from the reaction of lysine with reactive dicarbonyl compounds like methylglyoxal.

Synthesis Analysis

Methods

The synthesis of carboxyethyllysine can occur through several methods, primarily involving the thermal processing of foods or biological samples. The Maillard reaction is a key pathway for its formation, where lysine reacts with dicarbonyl intermediates generated from sugar degradation.

Technical Details:

  1. Maillard Reaction: This is initiated by the reaction of reducing sugars with amino acids under heat, leading to the formation of Amadori products that subsequently dehydrate and rearrange to form dicarbonyl compounds.
  2. Dicarbonyl Compounds: Glyoxal and methylglyoxal are significant precursors that react with lysine to yield carboxyethyllysine.
  3. Analytical Techniques: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is commonly employed for quantifying carboxyethyllysine in various samples due to its sensitivity and specificity.
Molecular Structure Analysis

Structure

Carboxyethyllysine has a molecular formula of C₁₃H₁₈N₂O₄ and a molecular weight of approximately 270.29 g/mol. Its structure includes an ethyl group attached to the carboxylate moiety of lysine.

Data

  • Molecular Formula: C₁₃H₁₈N₂O₄
  • Molecular Weight: 270.29 g/mol
  • Structural Characteristics: Contains an amino group (–NH₂), a carboxyl group (–COOH), and an ethyl side chain.
Chemical Reactions Analysis

Reactions

Carboxyethyllysine participates in various chemical reactions typical of advanced glycation end products, including:

  1. Reactivity with Proteins: Carboxyethyllysine can modify proteins through non-enzymatic glycation, affecting protein structure and function.
  2. Formation Mechanisms: It is formed primarily through the reaction of lysine with methylglyoxal or glyoxal under conditions conducive to the Maillard reaction.

Technical Details:

  • The reaction kinetics depend on factors such as temperature, pH, and concentration of reactants.
  • Analytical methods like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are utilized for detecting these reactions quantitatively.
Mechanism of Action

Process

The mechanism by which carboxyethyllysine exerts its effects involves:

  1. Protein Modification: It modifies lysine residues in proteins, leading to structural changes that can impair protein function.
  2. Cellular Effects: The accumulation of carboxyethyllysine in tissues can induce oxidative stress and inflammation, contributing to various pathological conditions.

Data

Studies have shown that elevated levels of carboxyethyllysine correlate with increased oxidative stress markers in patients with metabolic disorders, suggesting its role as a potential biomarker for disease progression.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Carboxyethyllysine is relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with other biomolecules, leading to further glycation processes.

Relevant Data:

  • Melting Point: Not extensively documented but expected to be similar to other small amino acid derivatives.
  • pH Stability: Generally stable within physiological pH ranges (7.0 - 7.4).
Applications

Scientific Uses

Carboxyethyllysine serves several important roles in scientific research:

  1. Biomarker Development: It is investigated as a biomarker for oxidative stress-related diseases, including diabetes and cardiovascular diseases.
  2. Food Science: Used to assess the extent of glycation in processed foods, providing insights into nutritional quality and safety.
  3. Clinical Research: Its levels are measured in clinical studies to evaluate disease progression and therapeutic efficacy in metabolic disorders.

Properties

Product Name

Carboxyethyllysine

IUPAC Name

(2S)-6-amino-2-(2-carboxyethylamino)hexanoic acid

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C9H18N2O4/c10-5-2-1-3-7(9(14)15)11-6-4-8(12)13/h7,11H,1-6,10H2,(H,12,13)(H,14,15)/t7-/m0/s1

InChI Key

UENLDOJJKXLRJI-ZETCQYMHSA-N

Synonyms

carboxyethyllysine
N(6)-carboxyethyllysine

Canonical SMILES

C(CCN)CC(C(=O)O)NCCC(=O)O

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NCCC(=O)O

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